molecular formula C9H18O4Si B11887714 [Ethyl(methyl)silanediyl]dimethanediyl diacetate CAS No. 2917-60-4

[Ethyl(methyl)silanediyl]dimethanediyl diacetate

Cat. No.: B11887714
CAS No.: 2917-60-4
M. Wt: 218.32 g/mol
InChI Key: KMYWZXNGPLVPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Ethyl(methyl)silanediyl]dimethanediyl diacetate is an organosilicon compound with the molecular formula C9H18O4Si . This compound is characterized by the presence of silicon atoms bonded to organic groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [ethyl(methyl)silanediyl]dimethanediyl diacetate typically involves the reaction of ethyl(methyl)silanediyl with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the diacetate ester. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity final product .

Chemical Reactions Analysis

Types of Reactions

[Ethyl(methyl)silanediyl]dimethanediyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Ethyl(methyl)silanediyl]dimethanediyl diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [ethyl(methyl)silanediyl]dimethanediyl diacetate involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the ester groups in the molecule can undergo hydrolysis to release acetic acid, which can act as a catalyst in certain reactions .

Comparison with Similar Compounds

Similar Compounds

  • [Methyl(ethyl)silanediyl]dimethanediyl diacetate
  • [Propyl(methyl)silanediyl]dimethanediyl diacetate
  • [Butyl(methyl)silanediyl]dimethanediyl diacetate

Uniqueness

Compared to similar compounds, [ethyl(methyl)silanediyl]dimethanediyl diacetate exhibits unique properties such as higher reactivity and better solubility in organic solvents. These characteristics make it a preferred choice in applications requiring efficient chemical transformations and compatibility with various reaction media .

Properties

CAS No.

2917-60-4

Molecular Formula

C9H18O4Si

Molecular Weight

218.32 g/mol

IUPAC Name

(acetyloxymethyl-ethyl-methylsilyl)methyl acetate

InChI

InChI=1S/C9H18O4Si/c1-5-14(4,6-12-8(2)10)7-13-9(3)11/h5-7H2,1-4H3

InChI Key

KMYWZXNGPLVPTL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(COC(=O)C)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.